molecular formula C26H28N4O2 B2796532 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900894-26-0

1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2796532
CAS No.: 900894-26-0
M. Wt: 428.536
InChI Key: GXIWRXSYFHRDSZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-pyrrolo-pyrimidinone class, characterized by a fused tricyclic core (pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one) with three key substituents:

  • 2-(2-Ethylpiperidine-1-carbonyl): Introduces conformational flexibility and hydrogen-bonding capacity via the carbonyl group.
  • 9-Methyl group: Modifies steric and electronic properties of the core.

The synthesis involves condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with glycinate esters under reflux conditions, followed by recrystallization ().

Properties

IUPAC Name

6-benzyl-5-(2-ethylpiperidine-1-carbonyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-20-13-7-8-14-28(20)26(32)22-16-21-24(30(22)17-19-11-5-4-6-12-19)27-23-18(2)10-9-15-29(23)25(21)31/h4-6,9-12,15-16,20H,3,7-8,13-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWRXSYFHRDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related derivatives based on substituent variations and core modifications:

Compound Name/Identifier Core Structure Substituents Key Features Source
Target Compound Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone 1-Benzyl, 2-(2-ethylpiperidine-1-carbonyl), 9-methyl Balanced hydrophobicity and flexibility; potential CNS penetration
2-[(4-Ethyl-1-piperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Same core 1-(3-Methoxypropyl), 2-(4-ethylpiperazinyl) Increased polarity due to methoxypropyl; piperazine enhances solubility
1-Benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Same core 2-(4-Phenylpiperazine-1-carbonyl) Phenylpiperazine introduces aromatic stacking potential; higher molecular weight (MW: ~460 g/mol)
7-(1-Ethylpiperidin-4-yl)-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 7-(1-Ethylpiperidin-4-yl), 2-(pyrazolo-pyrazinyl) Pyrazolo-pyrazinyl substituent may enhance kinase selectivity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Partially saturated core Fluorinated benzisoxazole, tetrahydro core Fluorine improves metabolic stability; tetrahydro core reduces planarity

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight (MW) : The target compound (estimated MW ~420–440 g/mol) is lighter than analogues with bulky substituents (e.g., : 411.5 g/mol; : ~460 g/mol).
  • Lipophilicity : The benzyl group increases LogP compared to methoxypropyl () or fluorinated derivatives ().
  • Solubility : Piperazine/piperidine substituents () improve aqueous solubility via hydrogen bonding, whereas benzyl groups reduce it.
  • Metabolic Stability : Fluorinated analogues () likely exhibit longer half-lives due to resistance to oxidative metabolism.

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